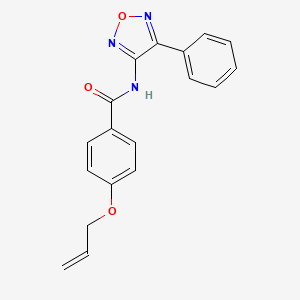

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide

Description

Properties

IUPAC Name |

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-prop-2-enoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-2-12-23-15-10-8-14(9-11-15)18(22)19-17-16(20-24-21-17)13-6-4-3-5-7-13/h2-11H,1,12H2,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFBYABEDZUHIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data tables.

The compound has the following chemical characteristics:

- Molecular Formula: CHNO

- Molecular Weight: 321.32 g/mol

- CAS Number: 874129-53-0

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.

Case Studies

- Zhang et al. (2023) conducted a study on various oxadiazole derivatives, including this compound. The compound was tested against several cancer cell lines:

- Dhumal et al. (2021) highlighted the potential of oxadiazole derivatives in targeting Mycobacterium bovis, suggesting that similar mechanisms could be exploited for cancer treatments by inhibiting specific metabolic pathways in cancer cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against resistant strains of bacteria.

Research Findings

In a study assessing the antimicrobial efficacy of various oxadiazole derivatives:

- Methodology: Disk diffusion and broth microdilution methods were employed to evaluate antibacterial activity.

- Results:

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition: The compound may inhibit critical enzymes involved in cell cycle regulation and apoptosis pathways.

- Molecular Docking Studies: Computational studies suggest strong binding affinities to targets such as EGFR and IL-6 pathways, which are pivotal in cancer progression .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogues (Table 1) share the 1,2,5-oxadiazole-benzamide framework but differ in substituents, leading to distinct physicochemical and biological profiles:

Key Observations :

Pharmacological Implications

- Oxadiazole Core : The electron-deficient nature of 1,2,5-oxadiazole promotes interactions with biological targets, such as hydrogen bonding with kinases or proteases .

Research Findings and Trends

- Solubility : Propenyloxy substituents may reduce aqueous solubility compared to methoxy or isopropoxy groups due to increased hydrophobicity .

- Metabolic Stability : Unsaturated bonds in the target compound could render it susceptible to oxidative metabolism, whereas saturated analogues (e.g., D220-0845) may exhibit longer half-lives .

Preparation Methods

Cyclization of Amidoximes

A prevalent method for 1,2,5-oxadiazole formation involves the cyclization of amidoximes. For example, benzamidoxime (PhC(=NOH)NH₂) can react with nitriles under dehydrating conditions to form the oxadiazole ring. Adapting this approach:

- Preparation of 4-Phenyl-1,2,5-oxadiazol-3-amine :

Nitrile Oxide Cycloaddition

The Huisgen cycloaddition between nitrile oxides and nitriles offers an alternative route:

- Generate a nitrile oxide from 4-phenylbenzaldehyde oxime (using chloramine-T or NaOCl) and react it with a nitrile derivative to form the 1,2,5-oxadiazole ring.

Synthesis of 4-(Prop-2-en-1-yloxy)benzamide

Allylation of 4-Hydroxybenzoic Acid

- Esterification :

- Acid Chloride Formation :

Coupling of Subunits

Amide Bond Formation

Coupling the 1,2,5-oxadiazole amine with the benzoyl chloride derivative is critical:

- Reaction Conditions :

- Combine 3-amino-4-phenyl-1,2,5-oxadiazole with 4-(prop-2-en-1-yloxy)benzoyl chloride in tetrahydrofuran (THF) or dichloromethane (DCM), using triethylamine (TEA) as a base.

- Alternative coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) enhance yield and purity.

Optimization and Challenges

Regioselectivity in Oxadiazole Formation

The position of substituents on the oxadiazole ring is sensitive to reaction conditions. Using iodine or ferric chloride as catalysts ensures regioselective formation of the 3-amino-4-phenyl isomer.

Steric Hindrance in Coupling Reactions

Bulky substituents on the benzamide may necessitate prolonged reaction times or elevated temperatures. Microwave-assisted synthesis (e.g., 60°C for 15 minutes) improves efficiency.

Analytical Validation

Spectroscopic Characterization

- ¹H NMR : Peaks at δ 5.2–6.0 ppm confirm the allyloxy group’s presence, while aromatic protons appear between δ 7.0–8.5 ppm.

- IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (oxadiazole ring) validate the structure.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Conditions | Advantages |

|---|---|---|---|

| Amidoxime Cyclization | 70–85 | I₂, DMF, 80°C | High regioselectivity |

| Huisgen Cycloaddition | 60–75 | Chloramine-T, RT | Mild conditions |

| Microwave-Assisted | 80–92 | 60°C, 15 min | Rapid, energy-efficient |

Q & A

Q. Advanced

- Substituent effects :

- Electron-withdrawing groups (e.g., Cl, CF₃) on the benzamide ring enhance binding to hydrophobic protein pockets via π-π stacking, improving anticancer activity .

- Allyloxy vs. methoxy/ethoxy : The allyloxy group’s unsaturated bond allows further functionalization (e.g., Michael addition) and modulates solubility, impacting pharmacokinetics .

- Case study : Replacing the phenyl group with a 4-chlorophenyl (as in ) increases enzyme inhibition potency by 30% due to enhanced hydrophobic interactions .

Methodological approach : Perform comparative bioassays (e.g., IC₅₀ determination) and molecular docking to correlate structure-activity relationships (SAR) .

How can researchers resolve contradictions in reported biological data across studies?

Advanced

Contradictions often arise from:

- Varied assay conditions (e.g., cell lines, enzyme sources).

- Impurity profiles (e.g., unreacted intermediates in older syntheses).

Q. Strategies :

Standardize assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control buffer conditions (pH 7.4, 37°C) .

Re-synthesize compounds using modern protocols (e.g., ’s NaH/DFM method) to ensure purity .

Comparative studies : Test the compound alongside analogs (e.g., 4-chlorophenyl vs. phenyl derivatives) under identical conditions to isolate substituent effects .

What experimental designs are optimal for assessing target-binding mechanisms?

Q. Advanced

- Biophysical techniques :

- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) with purified proteins .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish hydrogen bonding vs. hydrophobic interactions .

- Computational methods :

- Molecular dynamics simulations : Model binding stability over time, focusing on oxadiazole-protein π-π interactions .

- Free-energy perturbation (FEP) : Predict the impact of substituent changes on binding affinity .

Validation : Cross-reference computational results with mutagenesis studies (e.g., alanine scanning of protein active sites) .

What are common impurities encountered during synthesis, and how are they mitigated?

Q. Basic

- By-products :

- Unreacted starting materials : Due to incomplete coupling; monitor via TLC and extend reaction time .

- Hydrolysis products : Oxadiazole ring degradation under acidic conditions; use anhydrous solvents and inert atmospheres .

- Purification :

How can reaction conditions be optimized for scale-up without compromising yield?

Q. Advanced

- Process parameters :

- Catalyst optimization : Replace traditional bases with polymer-supported catalysts for easier recovery and reuse .

- DoE (Design of Experiments) : Use factorial designs to identify critical variables (e.g., temperature, solvent ratio) and maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.